Product packaging for Hexyldecyl ethylhexanoate(Cat. No.:CAS No. 439134-25-5)

Hexyldecyl ethylhexanoate

Cat. No.: B12711709
CAS No.: 439134-25-5
M. Wt: 368.6 g/mol
InChI Key: VDHIEQOYPSVNIM-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry

Hexyldecyl ethylhexanoate belongs to the broad class of organic compounds known as esters. chemguide.co.uk Esters are derivatives of carboxylic acids where the hydrogen of the hydroxyl (-OH) group is replaced by an alkyl or aryl group. chemguide.co.uknumberanalytics.com The general chemical formula for an ester is R-COO-R', where R and R' represent hydrocarbon groups. reagent.co.uk The functional group, -COO-, is called an ester group. savemyexams.com

The formation of an ester, a process known as esterification, typically involves the reaction of a carboxylic acid with an alcohol, which results in the elimination of a water molecule. chemguide.co.ukreagent.co.uk Specifically, this compound is the ester of 2-ethylhexanoic acid and 2-hexyldecanol. ontosight.aiatamanchemicals.com These reactions can be catalyzed by acids or bases. unizin.orgcir-safety.org

The physical properties of esters, such as boiling points and solubility, are dictated by their molecular structure. numberanalytics.com Unlike alcohols or carboxylic acids of similar molecular weight, esters cannot form hydrogen bonds with themselves, which generally results in lower boiling points. chemguide.co.uknumberanalytics.com However, they are polar molecules and can accept hydrogen bonds from water, allowing smaller esters to have some water solubility, a property that decreases as the length of the hydrocarbon chains increases. chemguide.co.uk

General Structural Characteristics of Branched Alkyl Esters

This compound is classified as a branched alkyl ester. This structural feature refers to the presence of branching in the alkyl chains of both the alcohol and the carboxylic acid components. ontosight.ai In this case, the "2-hexyldecyl" portion and the "2-ethylhexanoate" portion both indicate branching from the main carbon chain.

The presence of branched alkyl chains significantly influences the physical properties of the ester. Unlike their straight-chain counterparts which are often waxy solids at room temperature, branched-chain esters tend to be liquids with lower melting points. cir-safety.org This branching disrupts the ability of the molecules to pack closely together in a crystal lattice, thereby lowering the energy required to transition from a solid to a liquid state. This structure contributes to properties such as good spreadability and a non-oily feel, which are subjects of research in material science and cosmetic formulations. atamanchemicals.comontosight.ai Research into branched alkyl ester side chains for donor-acceptor polymers has shown that the branch length can impact the microstructure and charge transport properties of materials for applications like organic thin-film transistors. rsc.org

Historical Development of Research Areas Pertaining to Alkyl Ethylhexanoates

Research into the family of alkyl ethylhexanoates, including this compound, has been substantially driven by their use in the cosmetics industry. cir-safety.orgcir-safety.org Initially, in safety assessments, these compounds were grouped with a larger family of alkyl esters. cir-safety.orgcir-safety.org

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-hexyldecyl 2-ethylhexanoate nih.gov
Molecular Formula C24H48O2 nih.gov
Molecular Weight 368.6 g/mol nih.gov
Exact Mass 368.365430770 Da nih.gov
CAS Number 439134-25-5 nih.gov
Appearance Clear, colorless to pale yellow liquid atamanchemicals.com
LogP 8.08320 chemsrc.com
Topological Polar Surface Area 26.3 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B12711709 Hexyldecyl ethylhexanoate CAS No. 439134-25-5

Properties

CAS No.

439134-25-5

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-hexyldecyl 2-ethylhexanoate

InChI

InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3

InChI Key

VDHIEQOYPSVNIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC

Origin of Product

United States

Ii. Synthetic Methodologies and Reaction Engineering for Hexyldecyl Ethylhexanoate

Conventional Esterification Processes

Conventional methods for ester synthesis are characterized by their robustness and scalability. These processes typically involve the reaction of a carboxylic acid with an alcohol under conditions that drive the equilibrium towards the formation of the ester.

The Fischer-Speier esterification, commonly known as Fischer esterification, is a cornerstone of ester synthesis. masterorganicchemistry.com This acid-catalyzed reaction involves the direct esterification of a carboxylic acid with an alcohol. masterorganicchemistry.com In the context of hexyldecyl ethylhexanoate, this would involve the reaction of 2-ethylhexanoic acid with 2-hexyldecanol.

The mechanism of Fischer esterification is a reversible, multi-step process: masterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the ester, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Due to the reversible nature of the reaction, strategies to drive the equilibrium towards the product are often employed. These include using an excess of one of the reactants (typically the alcohol) or removing water as it is formed, for instance, through azeotropic distillation. patsnap.com

Table 1: Illustrative Conditions for Fischer Esterification of a Long-Chain Alcohol

ParameterValue/Condition
Reactants Lauric Acid, Ethanol
Catalyst Acetyl Chloride (to generate HCl in situ)
Temperature Gentle reflux (~120°C)
Reaction Time 1 hour
Key Feature Use of excess alcohol to drive equilibrium

Note: This table presents data for the synthesis of ethyl laurate, a similar long-chain ester, to illustrate typical Fischer esterification conditions in the absence of specific data for this compound.

Both acid and base catalysis can be employed to accelerate the rate of esterification.

Acid Catalysis: As seen in Fischer esterification, strong acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid are commonly used. masterorganicchemistry.com The protonation of the carboxylic acid by the acid catalyst makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. patsnap.com This catalytic pathway is highly effective for the esterification of primary and secondary alcohols.

Base Catalysis: While less common for the direct esterification of carboxylic acids, base catalysis is relevant in transesterification reactions. In the synthesis of esters from acyl chlorides or anhydrides, a base is often used to neutralize the acidic byproduct (e.g., HCl), thereby driving the reaction to completion. For the direct esterification of a carboxylic acid and an alcohol, a strong base would deprotonate the carboxylic acid to form a carboxylate anion. This anion is a poor electrophile, and the alcohol is not a strong enough nucleophile to react with it directly. Therefore, base catalysis is not a standard method for this type of reaction.

An alternative to the direct use of carboxylic acids is the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride (acyl chloride). 2-Ethylhexanoic acid can be converted to 2-ethylhexanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2-ethylhexanoyl chloride is highly reactive and will readily react with 2-hexyldecanol to form this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. nih.gov This method is often faster and not reversible, leading to higher yields compared to Fischer esterification. However, the use of corrosive reagents and the generation of HCl are disadvantages of this approach.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for ester production. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity.

The selection of an appropriate biocatalyst is critical for the efficiency of the enzymatic esterification. Lipase (B570770) B from the yeast Candida antarctica (CALB) has been extensively studied and is widely used for the synthesis of a variety of esters, including those with branched chains. scielo.brresearchgate.net CALB is known for its high catalytic activity, stability in organic solvents, and broad substrate tolerance. scielo.br

Immobilization of the enzyme is a key strategy to enhance its stability, facilitate its recovery and reuse, and enable its use in continuous reactor systems. Novozym® 435 is a commercially available immobilized form of CALB, where the enzyme is adsorbed onto a macroporous acrylic resin. This immobilization technique provides a high surface area for the enzyme and protects it from denaturation, making it a robust biocatalyst for industrial applications. Other immobilization techniques include covalent attachment to a support, entrapment within a polymer matrix, and cross-linked enzyme aggregates (CLEAs).

Understanding the kinetics of the enzymatic reaction is essential for process optimization and reactor design. The synthesis of esters by lipases often follows a Ping-Pong Bi-Bi mechanism. In this model, the enzyme first reacts with one substrate (the acyl donor, in this case, 2-ethylhexanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (the alcohol, 2-hexyldecanol) then reacts with the acyl-enzyme intermediate to form the final ester product and regenerate the free enzyme.

Kinetic studies of lipase-catalyzed esterification often investigate the effects of substrate concentration, temperature, enzyme loading, and the presence of inhibitors. For the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, using Novozym® 435, it was found that the reaction proceeds via a Ping-Pong Bi-Bi mechanism with inhibition by the 2-ethylhexanoic acid.

Table 2: Kinetic Parameters for the Enzymatic Synthesis of 2-Ethylhexyl-2-ethylhexanoate using Novozym® 435

Kinetic ParameterValueUnit
Vmax 37.59mmol h⁻¹ g⁻¹
Km (Alcohol) 1.51M
Km (Acid) 0.78M
Ki (Acid) 1.55M

Note: This table presents kinetic data for the synthesis of 2-ethylhexyl-2-ethylhexanoate, a close analog of this compound, catalyzed by Novozym® 435. These values provide an insight into the expected kinetic behavior for the synthesis of this compound.

Elucidation of Reaction Mechanisms in Biocatalysis (e.g., Ping-Pong Bi-Bi Model)

The enzymatic synthesis of esters such as this compound by lipase is widely accepted to follow a Ping-Pong Bi-Bi kinetic mechanism. mdpi.comnih.govmdpi.combiointerfaceresearch.com This two-substrate reaction involves a series of steps where the enzyme alternates between two stable forms.

The mechanism proceeds as follows:

Acyl-Enzyme Complex Formation: The first substrate, 2-ethylhexanoic acid (the acyl donor), binds to the active site of the lipase.

First Product Release: An acyl-enzyme intermediate is formed, and the first product, a water molecule, is released from the active site. nih.gov

Second Substrate Binding: The second substrate, 2-hexyldecanol (the alcohol), then binds to the acyl-enzyme complex.

Second Product Release: The ester, this compound, is formed and released from the enzyme's active site. The enzyme is regenerated to its original state, ready to start a new catalytic cycle.

This mechanism can be represented by the following equation:

E + Acid ⇌ E-Acid Complex ⇌ E'-Acyl + Water E'-Acyl + Alcohol ⇌ E'-Acyl-Alcohol Complex ⇌ E + Ester

In some cases, at high concentrations, one or both of the substrates (the acid or the alcohol) can act as competitive inhibitors, which is a crucial consideration for reaction optimization. nih.govmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of this compound, several key reaction parameters must be optimized. Methodologies such as Response Surface Methodology (RSM) are often employed to study the interactive effects of these variables and determine the optimal conditions. upm.edu.my

Key parameters for optimization include:

Temperature: Lipases typically exhibit optimal activity in a range of 40°C to 80°C. mdpi.com While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation beyond a certain point.

Substrate Molar Ratio: Varying the molar ratio of 2-hexyldecanol to 2-ethylhexanoic acid can shift the reaction equilibrium towards product formation. An excess of one substrate is often used to drive the reaction to completion.

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate up to a certain point, after which the rate may plateau due to substrate limitation. mdpi.com

Water Removal: As water is a byproduct of the esterification, its removal from the reaction medium (e.g., by using molecular sieves or applying a vacuum) is critical to prevent the reverse reaction (hydrolysis) and achieve high conversion rates.

Reaction Time: Optimization of reaction time is necessary to achieve maximum conversion in a cost-effective manner.

The following interactive table provides examples of optimized conditions for the synthesis of similar long-chain esters using lipase catalysts.

Ester ProductLipase UsedTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)Enzyme LoadReaction Time (h)Conversion/Yield (%)Reference
Alkyl StearatesCandida rugosa lipase45-60VariableVariableVariable> 90 nih.gov
Medium-Chain AcylglycerolsOil palm mesocarp lipase65N/A (Glycerol:PFAD)6 kg2.2575.4 upm.edu.my
Ascorbyl OleateCandida antarctica lipase NS 88011701:9 (Ascorbic Acid:Oleic Acid)30% (w/w)149.42 biointerfaceresearch.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in the modern synthesis of specialty chemicals like this compound. The goal is to design processes that are more environmentally friendly, safer, and more efficient.

Strategies for Minimizing Hazardous Substances and Waste Generation

A primary strategy in the green synthesis of this compound is the replacement of traditional acid catalysts (e.g., sulfuric acid) with biocatalysts. Lipases operate under mild conditions, are non-toxic, and non-corrosive, thereby eliminating the hazardous waste associated with mineral acid catalysts. Furthermore, conducting the reaction in a solvent-free system, where the substrates themselves act as the reaction medium, minimizes the use and waste of organic solvents, which are often volatile and toxic.

Integration of Renewable Feedstocks

A key aspect of green chemistry is the use of renewable raw materials instead of depleting fossil fuels.

2-Hexyldecanol: This C16 alcohol is a type of Guerbet alcohol. The Guerbet reaction can utilize bio-derived alcohols as starting materials. For instance, 2-Hexyldecanol can be synthesized from 1-octanol, which in turn can be produced from renewable sources like plant oils. chemicalbook.com

2-Ethylhexanoic Acid: While traditionally produced from propylene (B89431) derived from petroleum, pathways are being explored for its production from renewable feedstocks. wikipedia.orgatamanchemicals.commdpi.com One promising route involves the production of 2-ethylhexanol from chemicals derived from lignocellulosic biomass, which is then oxidized to form 2-ethylhexanoic acid. researchgate.net Enzymatic synthesis of the acid from its corresponding bio-based alcohol is also an area of active research. nih.gov

Development of Energy-Efficient Reaction Pathways

Biocatalytic synthesis routes are inherently more energy-efficient than traditional chemical methods. Lipase-catalyzed esterification reactions are typically conducted at or near atmospheric pressure and at moderate temperatures (e.g., 40-80°C), significantly reducing the energy input compared to chemical processes that often require high temperatures and pressures.

Exploration of Solvent-Free and Aqueous-Phase Reaction Systems

The elimination of organic solvents is a primary goal in green process chemistry, as they often contribute significantly to chemical waste and environmental impact. For the synthesis of esters like this compound, solvent-free systems (SFS) and aqueous-phase reactions represent promising alternatives.

Solvent-free synthesis, where the reactants themselves act as the reaction medium, offers numerous advantages, including reduced reactor volume, lower separation costs, and minimized environmental discharge. rsc.org Enzymatic catalysis, particularly with immobilized lipases, is highly effective in these systems. rsc.orgresearchgate.netjscimedcentral.com Lipases, such as the commercially available Novozym® 435 (immobilized Candida antarctica lipase B), have demonstrated high efficacy in catalyzing the esterification of various fatty acids and alcohols in the absence of solvents. researchgate.netmdpi.combohrium.com

In a typical solvent-free process for a cosmetic ester, the alcohol and carboxylic acid are mixed directly with the immobilized enzyme. researchgate.net The reaction equilibrium is shifted towards the product by removing the water byproduct, often via vacuum or by sparging with an inert gas. While specific research on this compound is limited, studies on analogous branched-chain esters provide valuable insights into potential process parameters. For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate was successfully carried out in a solvent-free medium using Novozym® 435, achieving high conversions at temperatures between 70-80°C. mdpi.com The primary challenge in such systems can be the high viscosity of the reaction mixture and potential enzyme inhibition by substrates or water accumulation on the catalyst support. rsc.org

The table below summarizes typical findings from studies on solvent-free enzymatic synthesis of cosmetic esters analogous to this compound.

CatalystSubstratesTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion/YieldReference
Novozym® 4352-Ethylhexanol, 2-Methylhexanoic Acid70-801.1:1>90% mdpi.com
Novozym® 435Oleic Acid, 2-Ethylhexanol604:191% bohrium.com
Novozym® 435Cetyl Alcohol, 2-Ethylhexanoic Acid~562.55:1~90% researchgate.net
Lipozyme® 435Neopentyl Glycol, Caprylic/Capric AcidN/AN/AHigh researchgate.net

Aqueous-phase synthesis is less common for water-immiscible esters like this compound due to the unfavorable reaction equilibrium caused by the high concentration of water, which promotes hydrolysis. researchgate.net However, enzymatic reactions in microemulsions or biphasic systems can facilitate ester synthesis. In these systems, the enzyme is located at the interface of the aqueous and organic phases, allowing for the reaction to proceed while the ester product partitions into the organic phase. Research into the lipase-catalyzed synthesis of ethyl hexanoate (B1226103) in microemulsion systems has shown high conversions are possible by carefully controlling reaction parameters. asianpubs.org This approach, while more complex than solvent-free systems, could offer a pathway for synthesis under milder, aqueous-based conditions.

Application of Flow Chemistry in Continuous Synthesis

Flow chemistry, or continuous flow processing, is a modern manufacturing paradigm that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.ptjst.org.in This technology offers significant advantages over traditional batch production, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to small reaction volumes, and potential for seamless integration of reaction and purification steps. uc.ptjst.org.in

The continuous synthesis of esters has been successfully demonstrated using packed-bed reactors filled with an immobilized catalyst. mdpi.comrsc.org For the production of this compound, a continuous process would likely involve pumping a pre-mixed, solvent-free solution of Hexyldecanol and 2-Ethylhexanoic acid through a heated column packed with an immobilized lipase, such as Novozym® 435. The integration of continuous flow technology with enzymatic catalysis enhances process efficiency and catalyst reusability. rsc.org

Key benefits of applying flow chemistry to this compound synthesis include:

Increased Productivity: Continuous operation allows for higher throughput compared to the cycle times of batch reactors. rsc.org

Improved Yield and Purity: Precise control over residence time and temperature can minimize the formation of byproducts. mdpi.com

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactants at elevated temperatures. uc.pt

Process Intensification: Flow systems are compact and can be easily scaled by operating multiple reactors in parallel, reducing the physical footprint of the manufacturing plant. uc.pt

Research on the continuous-flow synthesis of various esters, including β-amino acid esters and purine (B94841) nucleoside esters, using immobilized lipases has demonstrated high yields with significantly reduced reaction times compared to batch methods. mdpi.comrsc.org For example, excellent yields were obtained for β-amino acid esters in as little as 30 minutes of residence time. mdpi.com This body of research strongly supports the feasibility and potential benefits of developing a continuous flow process for this compound.

The table below outlines a conceptual comparison between batch and continuous flow synthesis for a generic cosmetic ester like this compound, based on findings from related processes.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Mode of Operation Reactants are charged into a vessel, reacted, and then discharged.Reactants are continuously fed into the reactor, and product is continuously removed.
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots.Excellent heat transfer due to high surface-area-to-volume ratio. uc.pt
Process Control Less precise; parameters can vary within the batch.Highly precise control over temperature, pressure, and residence time. mdpi.com
Reaction Time Typically several hours to days. researchgate.netMinutes to a few hours. mdpi.comrsc.org
Safety Higher risk due to large volumes of reactants.Inherently safer due to small reactor hold-up volume. uc.pt
Scalability Requires larger vessels; scaling up can be complex.Scaled by extending operational time or numbering-up (parallel systems). uc.pt

Iii. Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in determining the carbon framework of a molecule. In the ¹³C NMR spectrum of Hexyldecyl ethylhexanoate, each unique carbon atom in the molecule produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment.

The predicted ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon of the ester group in the downfield region, typically around 170-185 ppm. The carbons single-bonded to oxygen (the -CH₂-O- of the hexyldecyl group and the -CH- of the ethylhexanoate group) appear in the range of 60-80 ppm. The numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the long alkyl chains produce a cluster of signals in the upfield region, generally between 10 and 40 ppm. The specific chemical shifts of the carbons at the branch points are crucial for confirming the isomeric structure.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~174
Methylene adjacent to oxygen (-CH₂-O-) ~65
Methine of ethylhexanoate (-CH-) ~41
Methine of hexyldecyl (-CH-) ~39
Methylene carbons in chains 14 - 32
Methyl carbons (-CH₃) ~11, ~14

Note: These are predicted values and may vary slightly from experimental data.

This compound possesses chiral centers, meaning it can exist as different stereoisomers. Advanced NMR techniques are employed to analyze the stereochemistry of such molecules. One common method involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the chiral molecule of interest to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals.

For instance, if the precursor alcohol, 2-hexyldecanol, is reacted with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), two diastereomeric esters are formed if the alcohol is a racemic mixture. The ¹H and ¹⁹F NMR spectra of these diastereomers will show separate signals for the protons and fluorine atoms near the chiral center, allowing for the determination of the enantiomeric excess of the original alcohol. This information is critical in applications where stereoisomeric purity is important.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity and composition of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. The fragmentation pattern of long-chain esters is characterized by cleavage at specific bonds. For this compound, common fragmentation would involve the loss of the alkoxy group and rearrangements within the alkyl chains. The PubChem database indicates major peaks at m/z 57, 43, and 145 for this compound. The peak at m/z 57 is characteristic of a butyl cation ([C₄H₉]⁺), and m/z 43 corresponds to a propyl cation ([C₃H₇]⁺), both likely arising from fragmentation of the alkyl chains. The peak at m/z 145 could correspond to the protonated 2-ethylhexanoic acid fragment. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed and the presence of any impurities can be detected.

Major Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment
57 Butyl cation ([C₄H₉]⁺)
43 Propyl cation ([C₃H₇]⁺)
145 Protonated 2-ethylhexanoic acid

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that uses a laser to desorb and ionize molecules with minimal fragmentation. This is particularly useful for the analysis of thermally labile or high molecular weight compounds. In the context of ester analysis, LDI-MS can be used to determine the molecular weight of the ester with high accuracy.

A recent advancement in LDI-MS involves the use of nanomaterials as the energy-absorbing matrix. For example, iron oxide nanoparticles have been successfully employed for the LDI-MS analysis of lipids, which are structurally similar to long-chain esters. This surface-assisted LDI (SALDI) approach can provide clean mass spectra with reduced background noise compared to traditional organic matrices, making it a promising technique for the analysis of synthetic esters like this compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is widely used for the analysis of large and non-volatile molecules. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules.

The choice of matrix is critical for successful MALDI-MS analysis. For non-polar compounds like this compound, matrices such as 2,5-dihydroxybenzoic acid (DHB) and its salts have been shown to be effective in the analysis of natural wax esters. MALDI-MS is particularly useful in the cosmetic industry for the direct analysis of emollients and other ingredients in complex formulations. This technique can provide rapid and sensitive characterization of the chemical composition of cosmetic products.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a substance, providing a unique "fingerprint" based on its constituent chemical bonds and their arrangement. This non-destructive technique is instrumental in elucidating the structural features of this compound.

Raman Spectroscopy for Chemical Bond Analysis and Fingerprinting

Raman spectroscopy is a powerful technique for analyzing the chemical bonds within this compound. By scattering monochromatic light and analyzing the inelastic scattering, a spectrum is generated that reveals the vibrational modes of the molecule. The long alkyl chains and the ester group of this compound give rise to a series of characteristic Raman shifts.

Key vibrational modes observed in the Raman spectrum of long-chain esters like this compound include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the hexyldecyl and ethylhexanoate moieties.

C=O Stretching: The carbonyl group of the ester functionality typically exhibits a distinct band in the range of 1735-1750 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O single bonds within the ester group are also observable.

CH₂ Bending and Rocking: A series of bands in the fingerprint region (below 1500 cm⁻¹) correspond to the various bending, wagging, twisting, and rocking motions of the alkyl chains.

Table 1: Representative Raman Spectral Data for Long-Chain Alkyl Esters

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~2930ν(C-H) of terminal CH₃ groups
~2880νₐₛ(C-H) of CH₂ groups
~2850νₛ(C-H) of CH₂ groups
~1740ν(C=O) of the ester group
~1450δ(CH₂) scissoring
~1300CH₂ twisting
~1130 & ~1060ν(C-C) skeletal vibrations

Note: The exact peak positions can vary slightly based on the specific molecular environment and intermolecular interactions.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is another vital vibrational spectroscopy technique for the characterization of this compound. It is particularly useful for analyzing liquid samples with minimal preparation. The infrared spectrum provides information complementary to Raman spectroscopy, especially concerning polar functional groups.

For this compound, the ATR-FTIR spectrum is dominated by absorptions corresponding to the ester group and the long hydrocarbon chains.

Table 2: Characteristic ATR-FTIR Absorption Bands for this compound and Similar Long-Chain Esters

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
2955-2965Asymmetric C-H stretching (CH₃)Strong
2920-2930Asymmetric C-H stretching (CH₂)Strong
2850-2860Symmetric C-H stretching (CH₂)Strong
1735-1745C=O stretching of the esterStrong
1460-1470C-H bending (CH₂)Medium
1375-1385C-H bending (CH₃)Medium
1150-1250C-O-C asymmetric stretchingStrong
1000-1100C-O-C symmetric stretchingStrong

Source: General ranges for aliphatic esters from infrared spectroscopy reference tables. vscht.czspectroscopyonline.com

The strong absorptions in the 2800-3000 cm⁻¹ region are indicative of the extensive aliphatic nature of the molecule. The prominent peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. spectroscopyonline.com The "fingerprint" region below 1500 cm⁻¹ contains a complex pattern of bands that can be used for definitive identification.

Application of Vibrational Spectroscopy in In-Situ Reaction Monitoring

Vibrational spectroscopy, particularly ATR-FTIR, is a powerful tool for the in-situ monitoring of chemical reactions, such as the synthesis of this compound. The ester is typically produced through an esterification or transesterification reaction. By immersing an ATR probe directly into the reaction vessel, real-time data on the consumption of reactants and the formation of products can be obtained without the need for sampling. mdpi.com

During the synthesis of this compound, the key spectral changes that can be monitored include:

A decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) of the alcohol reactant.

A decrease in the intensity of the C=O stretching band of the carboxylic acid reactant (typically around 1710 cm⁻¹), if applicable. mdpi.com

An increase in the intensity of the C=O stretching band of the newly formed ester at approximately 1740 cm⁻¹. mdpi.com

Changes in the C-O stretching region as the alcohol is consumed and the ester is formed.

This real-time monitoring allows for precise control over reaction kinetics, optimization of reaction conditions, and determination of the reaction endpoint, leading to improved efficiency and product quality. researchgate.netsemanticscholar.org

Ultraviolet-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. This compound, being a saturated aliphatic ester, does not possess chromophores that absorb significantly in the UV-Visible range (200-800 nm). Consequently, its UV-Vis spectrum is expected to be largely transparent in this region. This lack of absorbance is a desirable property for its use in many cosmetic formulations where color is not intended.

In the Near-Infrared (NIR) region (800-2500 nm), overtones and combination bands of the fundamental vibrations observed in the mid-infrared region can be detected. For a long-chain ester like this compound, the NIR spectrum would primarily show broad, overlapping bands corresponding to C-H, O-H (if impurities are present), and C=O vibrations. While less specific than mid-infrared spectroscopy for structural elucidation, NIR spectroscopy can be a valuable tool for rapid, non-destructive quantitative analysis and quality control of the pure substance and in formulated products.

Methodologies in Analytical Chemistry

Calibration Methods for Quantitative Analysis

For the quantitative analysis of this compound, for instance, to determine its concentration in a cosmetic formulation or to quantify its purity, calibration methods are essential. Vibrational spectroscopy, particularly FTIR, can be effectively used for this purpose. richmondscientific.com The fundamental principle behind spectroscopic quantification is the Beer-Lambert Law, which states that the absorbance of a particular band is directly proportional to the concentration of the analyte.

A common approach involves creating a calibration curve. This is achieved by preparing a series of standard solutions with known concentrations of this compound in a suitable solvent that does not have interfering absorptions in the spectral region of interest. youtube.com The ATR-FTIR spectra of these standards are then recorded, and the absorbance of a characteristic peak, such as the C=O stretching band at ~1740 cm⁻¹, is measured. japer.in

A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. This should yield a linear relationship. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 3: Example Data for a Hypothetical Calibration Curve for this compound using ATR-FTIR

StandardConcentration (% w/w)Absorbance at ~1740 cm⁻¹
12.00.15
24.00.30
36.00.45
48.00.60
510.00.75

This method provides a rapid and reliable means for the quantitative determination of this compound in various matrices, which is crucial for quality control in industrial applications. richmondscientific.com

Standard Addition Techniques for Matrix Effect Correction

In the quantitative analysis of this compound, especially in cosmetic matrices, the accuracy of measurements can be significantly compromised by the "matrix effect." The matrix effect arises from the interference of other components in the sample with the analytical signal of the target analyte, leading to either signal suppression or enhancement. This phenomenon is a common challenge in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are frequently employed for the analysis of cosmetic ingredients.

The standard addition method is a powerful strategy to correct for these matrix effects. Unlike external calibration, which relies on standards prepared in a pure solvent, the standard addition method involves adding known quantities of the analyte (in this case, pure this compound) directly to aliquots of the sample being analyzed. This approach ensures that the calibration standards are subjected to the same matrix effects as the analyte in the original sample, thereby providing a more accurate quantification.

The procedure involves preparing a series of solutions containing a constant amount of the sample and varying, known amounts of a standard solution of this compound. The analytical signal (e.g., peak area from a chromatogram) is then measured for each solution. By plotting the measured signal against the concentration of the added standard, a calibration curve is generated. The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression line to the point where the signal is zero.

Research Findings:

While specific studies detailing the application of standard addition for this compound are not prevalent in public literature, the technique is widely applied to the analysis of esters and other organic compounds in complex samples like foods, environmental matrices, and cosmetics. For instance, research on the analysis of fragrance allergens in cosmetics has highlighted significant matrix effects, with recoveries varying widely depending on the sample formulation, underscoring the need for corrective methods like standard addition. The analysis of fatty acid esters by GC-MS often employs internal standards and can be adapted to a standard addition protocol to counteract matrix-induced enhancements where active sites in the GC inlet are shielded by matrix components.

A hypothetical application for quantifying this compound in a cosmetic cream using GC-MS is presented below. Aliquots of a cream extract are spiked with increasing concentrations of a this compound standard.

Table 1: Hypothetical GC-MS Data for Standard Addition Analysis of this compound in a Cosmetic Cream

SampleVolume of Sample Extract (mL)Concentration of Added this compound Standard (mg/L)Measured GC-MS Peak Area (Arbitrary Units)
1 (Unspiked Sample)1.00.012,540
21.05.018,890
31.010.025,150
41.015.031,600
51.020.037,850

By plotting the Measured GC-MS Peak Area against the Concentration of Added Standard, the x-intercept of the resulting linear regression would reveal the original concentration of this compound in the sample extract.

Differential Analytical Approaches

Differential analytical approaches are methods that compare the properties of a substance under different conditions or relative to a reference material. These techniques are invaluable for characterizing how this compound behaves within a formulation and interacts with other ingredients, as opposed to its properties as a pure substance.

One key differential technique is Differential Scanning Calorimetry (DSC) . DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis can reveal information about the melting point, crystallization behavior, and other phase transitions of this compound. By comparing the DSC thermogram of the pure compound with that of a cosmetic formulation containing it, one can observe shifts in transition temperatures or the appearance of new thermal events. Such changes indicate interactions between this compound and other matrix components, which can affect the product's stability, texture, and skin feel.

Another differential approach involves comparative spectroscopic analysis. For example, Fourier-Transform Infrared Spectroscopy (FTIR) can be used to compare the spectrum of pure this compound with the spectrum of the final product. The characteristic ester carbonyl (C=O) stretching vibration of this compound might shift to a different wavenumber in the presence of other ingredients capable of hydrogen bonding or other intermolecular interactions. This provides molecular-level insight into how the compound is integrated into the cosmetic matrix.

Research Findings:

While specific differential analysis studies on this compound are not widely published, the principles are broadly applied in materials science and pharmaceutical formulation to understand the behavior of oils and esters. For example, DSC is a standard method for studying the thermal behavior of emollients and waxes in cosmetic emulsions. The melting and crystallization profiles provide critical data for formulation development, ensuring product stability across a range of temperatures. A shift in the melting peak of an emollient like this compound when incorporated into a cream could indicate its solubilization within the lipid phase or its interaction with structuring agents.

The following table presents hypothetical DSC data to illustrate this differential approach.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

SampleMelting Onset Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
Pure this compound-15.2-12.5120.4
Cosmetic Formulation (10% this compound)-18.5-16.010.8 (for the transition)

The data illustrates a depression and broadening of the melting peak for this compound when it is part of the formulation, which is indicative of interactions with other ingredients and miscibility within the product's lipid phase.

Iv. Computational Chemistry and Molecular Modeling Studies

Theoretical Frameworks in Computational Chemistry

Theoretical frameworks in computational chemistry are essential for understanding the electronic and structural properties of molecules. These methods provide a foundational understanding of molecular orbitals, electron densities, and energetic landscapes.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two cornerstone quantum mechanical methods used to study the electronic structure of molecules. preprints.orgntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit simplified, model of electron-electron interactions. preprints.org DFT, on the other hand, is based on the principle that the ground-state energy of a molecule is a functional of the electron density. preprints.org

For long-chain esters, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to be effective in investigating conformations and vibrational spectra. researchgate.net For a molecule like Hexyldecyl ethylhexanoate, these calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict spectroscopic properties. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com

A comparative analysis of computational methods for predicting Raman spectra has shown that while no single method excels for all molecules, Hartree-Fock with a large basis set can be successful for some organic molecules. researchgate.net

Computational Method Key Features Typical Application for Esters
Hartree-Fock (HF) Ab initio method, neglects electron correlation.Initial geometry optimization, wavefunction analysis. preprints.org
Density Functional Theory (DFT) Includes electron correlation, computationally efficient.Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO). researchgate.netmdpi.com

This table provides a summary of the key features and applications of Hartree-Fock and Density Functional Theory for studying esters.

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like HF and DFT. These methods use parameters derived from experimental data to simplify the complex integrals encountered in HF calculations. While less accurate, they are valuable for preliminary conformational analysis of large molecules like this compound, where higher-level computations would be prohibitively expensive.

Molecular Mechanics and Force Field Applications

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of the system is calculated using a force field, which is a set of parameters that define the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.

Due to its numerous rotatable bonds, this compound possesses a complex conformational landscape. nih.gov Geometry optimization using molecular mechanics aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Conformational analysis involves systematically or stochastically exploring the different possible conformations to identify low-energy structures. For flexible molecules, this is a critical step in understanding their physical and chemical properties. uci.edu The ester bond itself can exhibit distortion to accommodate strain in the molecular backbone. nih.gov

Force Field Parameter Description Relevance to this compound
Bond Stretching Energy required to stretch or compress a bond.Defines the stiffness of the covalent bonds.
Angle Bending Energy required to bend the angle between three atoms.Determines the preferred bond angles.
Torsional (Dihedral) Angles Energy associated with rotation around a bond.Crucial for defining the conformational space of the flexible alkyl chains. nih.gov
Van der Waals Interactions Non-bonded interactions (attraction and repulsion).Governs the packing and intermolecular interactions.
Electrostatic Interactions Interactions between partial atomic charges.Influences the polarity and solubility of the molecule. aston-chemicals.com

This table outlines the key parameters in a molecular mechanics force field and their significance for modeling this compound.

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

To explore the vast conformational space of a flexible molecule like this compound, static energy minimization is often insufficient. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for sampling the conformational space by introducing thermal energy.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. nih.gov This allows for the study of dynamic processes and the calculation of thermodynamic properties. MD simulations have been used to study the self-assembly of esters in solution and their interactions with other molecules. nih.govmdpi.com

Monte Carlo (MC) simulations, on the other hand, use random changes in the coordinates of the atoms to generate new conformations. wustl.edu These new conformations are then accepted or rejected based on a criterion that ensures the system properly samples the Boltzmann distribution of states. researchgate.net MC methods are particularly efficient for exploring a wide range of conformations and overcoming energy barriers. uci.eduwustl.edu For highly flexible molecules, MC simulations are a valuable tool for identifying the most probable conformations. uci.edu

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems like enzymes or solutions. wikipedia.orgnih.govmpg.de This approach combines the high accuracy of quantum mechanics (QM) for a small, chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment. wikipedia.orgnsf.gov

For this compound, a QM/MM simulation could be invaluable for investigating its enzymatic synthesis or degradation. In such a study, the system is partitioned into two regions:

The QM Region: This area includes the atoms directly involved in bond-making and bond-breaking. For instance, in a lipase-catalyzed hydrolysis of this compound, the QM region would typically consist of the ester carbonyl group, the adjacent oxygen and carbon atoms, and the key amino acid residues in the enzyme's active site (e.g., the catalytic triad). nsf.govacs.org This region is treated with high-level electronic structure methods like Density Functional Theory (DFT).

The MM Region: This encompasses the rest of the system, including the long alkyl chains of the ester, the bulk of the enzyme, and surrounding solvent molecules. This region is described using a classical force field, which is computationally less demanding. mpg.deacs.org

The interaction between the QM and MM regions is crucial and is handled through different embedding schemes, such as mechanical or electrostatic embedding. nsf.gov When a covalent bond is broken across the boundary, "link atoms" (typically hydrogens) are used to satisfy the valence of the QM atoms. nsf.gov

Interactive Table: Hypothetical QM/MM Partitioning for Enzymatic Hydrolysis of this compound
Component Atoms Included in QM Region Atoms Included in MM Region Rationale for Partitioning
This compound C=O group, ester oxygen, alpha-carbonsHexyl, decyl, and ethyl chainsThe ester functional group is the site of the chemical reaction (hydrolysis). The long alkyl chains primarily have steric and solvation effects, which can be modeled with MM.
Enzyme (e.g., Lipase) Catalytic triad (B1167595) residues (e.g., Ser, His, Asp)Remainder of the enzyme structureThe catalytic residues are directly involved in the chemical steps of catalysis. The rest of the protein provides the structural scaffold and electrostatic environment.
Solvent A few explicit water molecules if directly participating in the reactionBulk water moleculesTo capture specific hydrogen bonding or nucleophilic attack by water at the quantum level, while the bulk solvent effect is modeled classically.

This QM/MM approach allows for the accurate simulation of reaction pathways and the calculation of activation energy barriers within a realistic biological environment, which is not feasible with QM or MM methods alone. acs.orgnih.gov

Computational Prediction of Reaction Pathways and Mechanistic Insights

The generally accepted mechanism for acid-catalyzed esterification proceeds through several key steps:

Protonation: The carbonyl oxygen of 2-ethylhexanoic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of hexyldecyl alcohol attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester releases a proton to regenerate the catalyst and yield the final product, this compound.

DFT calculations can optimize the geometry of the reactants, products, and all intermediates and transition states along this pathway. nih.gov This allows for the construction of a potential energy surface, revealing the activation energy (energy barrier) for each step. nih.gov Studies on similar esterification reactions have shown that the rate-determining step is often the nucleophilic attack of the alcohol. nih.gov

Interactive Table: Representative Calculated Activation Energies for Acid-Catalyzed Esterification Steps (Illustrative Values)
Reaction Step Proposed Mechanism Calculated Activation Energy (kcal/mol) Significance
Carbonyl ProtonationA-Ac24–10 rsc.orgLow barrier, fast and reversible step.
Nucleophilic AttackA-Ac219–36 nih.govnih.govTypically the highest energy barrier and thus the rate-determining step.
Water EliminationA-Ac210–15Lower barrier than the preceding step, leading to product formation.
Acylium Ion FormationA-Ac14–10 rsc.orgAlternative mechanism, often considered for sterically hindered alcohols. The formation of the acylium ion is the rate-controlling step. rsc.org

Note: These values are representative and sourced from DFT studies on analogous esterification reactions. Specific values for this compound would require dedicated calculations.

These computational predictions help chemists understand reaction feasibility, optimize conditions, and select appropriate catalysts without extensive trial-and-error experimentation. acs.orgmdpi.com

Integration of Machine Learning in Reaction Optimization and Material Design

Reaction Optimization: The synthesis of this compound involves several parameters, such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants. ML models, including neural networks and random forests, can be trained on datasets from high-throughput experimentation to predict the reaction yield under different conditions. nih.govarocjournal.combohrium.comgithub.ioresearchgate.net

An ML workflow for optimization would involve:

Data Collection: Systematically performing the esterification reaction under a wide range of conditions and recording the resulting yields.

Model Training: Using the experimental data as input, an ML algorithm learns the complex, often non-linear relationships between the reaction parameters and the yield.

Prediction and Optimization: The trained model can then predict the yield for any new set of conditions, allowing for the in silico identification of the optimal parameters for maximizing yield and minimizing costs before performing further experiments. basetwo.ai

Interactive Table: Sample Input Data for a Machine Learning Model to Optimize this compound Synthesis
Experiment ID Temperature (°C) Time (h) Catalyst (mol%) Alcohol:Acid Ratio Yield (%)
112040.51.1:185.2
212061.01.2:192.5
314040.51.2:191.8
414061.01.1:195.1
..................

Material Design and Formulation: In the cosmetics industry, ML is used to predict the functional properties of formulations. mdpi.commakeupcheckai.commiami.edubasetwo.ai By developing Quantitative Structure-Property Relationship (QSPR) models, researchers can correlate the molecular features of ingredients like this compound with macroscopic properties of a final product (e.g., skin feel, spreadability, viscosity, and stability). researchgate.netmdpi.combohrium.com

Predict the performance and sensory profile of new formulations containing this compound. mdpi.combasetwo.ai

Suggest optimal concentrations of this emollient to achieve a desired texture or stability. makeupcheckai.comlearncanyon.com

Screen for potential ingredient incompatibilities, reducing the need for extensive laboratory testing. mdpi.commakeupcheckai.com

Identify novel, sustainable ingredients with similar properties. learncanyon.com

This data-driven approach significantly accelerates the research and development cycle for new cosmetic products, enabling faster innovation and more efficient formulation design. makeupcheckai.combasetwo.ai

V. Environmental Fate, Transport, and Degradation Pathways

Biodegradation Studies

Biodegradation is a critical process in the environmental breakdown of organic compounds like Hexyldecyl ethylhexanoate. As a long-chain ester, it is generally anticipated to be biodegradable. One source suggests that this compound is readily biodegradable, indicating that it is likely to be swiftly and completely broken down in most environmental settings, including biological sewage treatment plants . This classification implies a low potential for persistence and bioaccumulation .

Under anaerobic conditions, such as those found in sediments, the degradation process is slower and involves a different consortium of microorganisms. Studies on other long-chain esters in marine sediments have shown that the chemical structure, including chain length and branching, can influence the rate and extent of anaerobic biodegradation researchgate.net. For instance, esters with a total carbon number between 12 and 18 tend to be more readily degraded researchgate.net.

Table 1: Representative Aerobic Biodegradation of Structurally Similar Long-Chain Esters in Aquatic Environments (Note: Data below is for illustrative purposes based on studies of similar long-chain esters and does not represent this compound specifically.)

Test SystemCompound TypeDuration (days)Degradation (%)Test Guideline
Freshwater with sludge inoculumFatty Acid Methyl Esters (FAME)28>60OECD 301F
Marine waterC12-C18 Alkyl Esters2860-85OECD 306

Table 2: Representative Anaerobic Biodegradation of Structurally Similar Long-Chain Esters in Aquatic Sediments (Note: Data below is for illustrative purposes based on studies of similar long-chain esters and does not represent this compound specifically.)

Sediment TypeCompound TypeIncubation Time (days)Methane Production (% of theoretical)
Marine SedimentC16 Esters112~60%
Freshwater SedimentPhthalate (B1215562) Esters (long-chain)60Significant mineralization

In soil environments, this compound is subject to degradation by a diverse community of soil microorganisms. The rate of biodegradation in soil is influenced by factors such as soil type, organic matter content, temperature, moisture, and pH. Standardized tests, such as the OECD 307 guideline, are used to assess the aerobic and anaerobic transformation of chemicals in soil ibacon.comsitubiosciences.comfera.co.ukbiotecnologiebt.it. These studies typically track the disappearance of the parent compound and the formation and decline of transformation products over time, often up to 120 days ibacon.combiotecnologiebt.it.

Given its classification as readily biodegradable, this compound is expected to have a limited persistence in soil, reducing the likelihood of long-term exposure to terrestrial organisms . The degradation pathway would likely mirror that in aquatic systems, starting with hydrolysis to Hexyldecanol and 2-Ethylhexanoic acid, which are then further metabolized by soil microbes. Studies on other long-chain esters, such as fatty acid methyl esters (FAME), have shown they are readily biodegradable in soil under both aerobic and anaerobic conditions semanticscholar.org.

Table 3: Representative Biodegradation Data for Structurally Similar Esters in Soil (Note: This table contains illustrative data from studies on analogous long-chain esters, as specific data for this compound is not available.)

Soil TypeCompound TypeConditionHalf-life (DT50) in daysTest Guideline
Sandy LoamDi-(2-ethylhexyl) phthalate (DEHP)Aerobic15-30OECD 307
Clay LoamFatty Acid Methyl Esters (FAME)Aerobic10-25Laboratory Study

Biological sewage treatment plants (STPs) are designed to remove organic matter from wastewater through the action of a concentrated and diverse microbial community in processes like the activated sludge treatment. Given that this compound is considered readily biodegradable, STPs are expected to be effective in its removal from wastewater streams .

The process within an STP would involve both aerobic and anaerobic stages. In the aerobic activated sludge process, the ester would likely be hydrolyzed and then mineralized. Long-chain fatty acids and esters can be challenging for some systems but are generally biodegradable teamaquafix.commdpi.com. Removal efficiencies for fats, oils, and greases in activated sludge systems can be high, often exceeding 85% through a combination of biodegradation and physical removal mdpi.com. Any portion of the compound that adsorbs to sludge may be further degraded during anaerobic digestion. Studies on the removal of structurally similar long-chain esters and fatty acids in wastewater treatment have demonstrated high removal efficiencies researchgate.netfrontiersin.org.

Table 4: Expected Removal of this compound in a Biological Sewage Treatment Plant (Note: This table is based on the "readily biodegradable" classification and data for similar long-chain esters.)

Treatment StageProcessExpected Removal Efficiency (%)
Primary TreatmentSedimentation/Flotation10-30
Secondary TreatmentActivated Sludge (Aerobic)80-95
Sludge DigestionAnaerobic DigestionHigh (for adsorbed fraction)
Overall Removal >90

Environmental Distribution and Partitioning

The distribution of a chemical in the environment is governed by its physical and chemical properties, which dictate its tendency to partition between air, water, soil, and biota.

The Freundlich isotherm is a common model used to describe the non-linear sorption of organic compounds in soil. The Freundlich Adsorption Coefficient (KF) quantifies the extent of adsorption. regulations.govnih.gov Without experimental data for this compound, a quantitative assessment of its adsorption and desorption characteristics cannot be provided at this time.

The Henry's Law constant (H) is a critical parameter for assessing the partitioning of a chemical between water and air. It indicates the tendency of a substance to volatilize from aqueous solutions. A search of chemical databases and registration dossiers, including those from the European Chemicals Agency (ECHA) for analogous long-chain esters, reveals that an experimentally determined Henry's Law constant for this compound is not available. europa.eu For many non-volatile organic compounds, volatilization is not considered a primary route of environmental transport. europa.eu

Table 1: Environmental Partitioning Parameters for this compound

Parameter Value Source

Note: This table reflects the lack of available data for this specific parameter.

Environmental distribution models, often based on the concept of fugacity, are used to predict the fate and transport of chemicals in the environment. ulisboa.pt Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular environmental phase. ulisboa.pt These models require input data such as a compound's physical-chemical properties, including its partition coefficients (e.g., Kow, Koc) and Henry's Law constant.

Fugacity models have been widely applied to predict the environmental distribution of persistent organic pollutants (POPs). researchgate.net However, a specific fugacity analysis or other environmental distribution modeling study for this compound has not been identified in the current body of scientific literature. The absence of key input parameters, as noted in the previous sections, precludes the application of such models for this compound.

Monitoring and Field Studies of Environmental Presence

Direct monitoring of a chemical's presence in various environmental compartments (air, water, soil, sediment, and biota) through field studies provides the most direct evidence of its environmental occurrence and persistence. Despite its use in personal care products, which may lead to its release into wastewater and subsequently the environment, no field studies or environmental monitoring programs that specifically report the detection and concentration of this compound have been found in the reviewed literature.

The compound is noted to be readily biodegradable, which suggests that upon release into environments with active microbial populations, such as wastewater treatment plants, its concentrations would be significantly reduced. This rapid degradation may contribute to the lack of reported detections in the environment.

Table 2: Summary of Environmental Monitoring Data for this compound

Environmental Matrix Location Concentration Range Source
Water Not Reported Not Detected/Not Measured N/A
Soil Not Reported Not Detected/Not Measured N/A
Sediment Not Reported Not Detected/Not Measured N/A
Air Not Reported Not Detected/Not Measured N/A

Note: This table indicates that no specific monitoring data for this compound in the environment were found in the reviewed sources.

Vi. Advanced Applications in Materials Science and Chemical Engineering

Role as Precursors in Advanced Material Synthesis

The synthesis of advanced materials often relies on carefully selected precursor molecules that dictate the properties of the final material. While direct applications of Hexyldecyl ethylhexanoate as a precursor are not widely documented, the functionalities of similar long-chain and branched esters provide a basis for its potential in this area.

Integration in Metal-Organic Precursors for Functional Materials

Currently, there is no publicly available scientific literature or patent data that documents the integration of this compound into metal-organic precursors for the synthesis of functional materials. The research in this area has predominantly focused on metal carboxylates, such as metal 2-ethylhexanoates, which are metal salts of 2-ethylhexanoic acid, rather than its esters. researchgate.net

Potential in Polymer and Nanomaterial Development

The development of novel polymers and nanomaterials can potentially benefit from the inclusion of long-chain branched esters like this compound. The long alkyl chains can be used to modify the surface of nanomaterials, such as carbon nanotubes, thereby influencing their dispersibility in various solvents. nih.gov In the realm of nanoparticles, long-chain alkyl carboxylates have been demonstrated to act as capping agents or stabilizers, controlling particle size and preventing aggregation. acs.orgmdpi.com

Moreover, the properties inherent to long-chain and branched esters, such as improved low-temperature performance and high viscosity indices, are valuable in the formulation of high-performance lubricants and plasticizers, which are critical components in many polymer systems. srce.hr The branching in the alcohol and acid moieties of the ester can lead to materials with desirable thermal and oxidative stability. srce.hr

Table 1: Potential Roles of Long-Chain Branched Esters in Polymer and Nanomaterial Development

Application AreaPotential Role of Long-Chain Branched Ester
Nanomaterial Synthesis Surface functionalization agent, stabilizer, capping agent
Polymer Compounding High-performance lubricant, plasticizer
Functional Coatings Hydrophobicity-enhancing component

Catalytic Applications Beyond its Own Synthesis

The investigation into the catalytic properties of esters is a niche area of chemical research. While esters are typically the products of catalytic reactions, their potential to act as catalysts or co-catalysts is also being explored.

Investigation of this compound as a Catalyst or Co-Catalyst

There is currently no scientific evidence to suggest that this compound possesses catalytic or co-catalytic activity. The primary focus of research related to this compound has been on its synthesis and physical properties for cosmetic applications. cir-safety.orgcir-safety.org

Integration in Novel Chemical Process Designs

The production of specialty chemicals like this compound can be optimized through the implementation of novel chemical process designs, with a focus on process intensification.

Process Intensification Strategies for Ester Production

The synthesis of esters, particularly those with long chains, can be made more efficient and sustainable through process intensification. mdpi.com Classical esterification methods often require high temperatures and long reaction times, leading to significant energy consumption. mdpi.com Process intensification strategies aim to overcome these limitations.

For the production of long-chain esters, several process intensification techniques can be considered:

Continuous Flow Reactors: These reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields in shorter times compared to batch reactors. researchgate.net

Reactive Distillation: This technique combines reaction and separation in a single unit. For reversible esterification reactions, the continuous removal of a byproduct like water can shift the equilibrium towards the product side, leading to higher conversion rates. acs.org

Advanced Catalytic Systems: The use of highly active and selective heterogeneous catalysts can simplify product purification and catalyst recycling. For long-chain fatty acid esterification, various solid acid catalysts have been investigated to replace traditional homogeneous catalysts that can be corrosive and difficult to separate. researchgate.net

Membrane Reactors: The integration of membranes for the selective removal of byproducts can also enhance the efficiency of esterification processes. mdpi.com

Table 2: Comparison of Conventional vs. Intensified Ester Production Processes

Process ParameterConventional Batch ProcessIntensified Continuous Process
Reactor Type Stirred Tank ReactorContinuous Flow Reactor, Reactive Distillation Column
Energy Consumption HighReduced
Reaction Time LongShortened
Product Purity May require extensive purificationHigher, with in-situ separation
Catalyst Often homogeneous (e.g., sulfuric acid)Heterogeneous, reusable

While these strategies are applicable to ester production in general, their specific application to the synthesis of this compound would require dedicated research and development to optimize the process parameters.

Contribution to Sustainable Chemical Manufacturing

This compound contributes to sustainable chemical manufacturing primarily through its inherent biodegradability and the potential for greener synthesis routes for its precursor chemicals. The compound is recognized as being readily biodegradable, which means it is expected to undergo rapid and complete degradation in various environments, including biological sewage treatment plants . This characteristic minimizes its environmental persistence and potential for bioaccumulation, aligning with the principles of green chemistry.

The conventional synthesis of this compound is achieved through classical Fischer-type esterification, reacting 2-hexyldecanol with 2-ethylhexanoic acid cir-safety.org. While a standard industrial process, efforts to enhance its sustainability focus on several key areas:

Renewable Feedstocks: The drive towards a circular economy encourages the use of renewable feedstocks. researchgate.net The alcohol (2-hexyldecanol) and acid (2-ethylhexanoic acid) components can potentially be derived from biomass. Oleochemicals, derived from fats and oils, represent an attractive and abundant renewable feedstock for producing fatty alcohols and carboxylic acids needed for synthesis. bohrium.comkit.edu

Greener Synthesis of Precursors: Advances have been made in developing more environmentally friendly methods for producing the precursors themselves. For instance, an efficient, high-selectivity method for synthesizing 2-ethylhexanoic acid involves the oxidation of 2-ethylhexanal (B89479) using oxygen or air, catalyzed by N-hydroxyphthalimide under mild conditions. mdpi.com This process avoids harsh reagents and aligns with green chemistry principles by using a cost-effective and environmentally benign oxidizing agent. mdpi.com

Process Intensification and Catalysis: The esterification process itself can be optimized for sustainability. mdpi.com The use of heterogeneous catalysts, such as ion exchange resins or immobilized enzymes (lipases), can replace traditional homogeneous acid catalysts. mdpi.comresearchgate.net This shift simplifies catalyst recovery and reuse, reduces corrosive waste streams, and often allows for milder reaction conditions, thereby lowering energy consumption. mdpi.com

The following table summarizes key strategies for enhancing the sustainability of this compound manufacturing.

StrategyDescriptionSustainability Benefit
Biodegradability The compound is inherently and readily biodegradable. Reduces environmental persistence and impact after use.
Renewable Feedstocks Utilizing biomass, fats, and oils to produce the alcohol and acid precursors. bohrium.comkit.eduDecreases reliance on fossil fuels and promotes a circular economy.
Green Precursor Synthesis Employing environmentally friendly oxidation methods (e.g., using O2/air) for producing 2-ethylhexanoic acid. mdpi.comMinimizes hazardous reagents and byproducts.
Heterogeneous Catalysis Using solid catalysts like immobilized lipases or resins for the esterification reaction. mdpi.comFacilitates catalyst recycling, reduces waste, and can lower energy requirements.

Role in Biochemical and Biomedical Engineering Applications (e.g., Excipient Development)

In the fields of biochemical and biomedical engineering, this compound is primarily valued for its properties as an emollient and its potential as an excipient in formulation development, particularly for topical and transdermal applications. Its primary functions are as a skin conditioning agent and emollient, where it softens and soothes the skin by forming a lightweight, non-greasy barrier that helps to lock in moisture.

The role of an excipient is to act as a vehicle for an active pharmaceutical ingredient (API). While not an active drug itself, the excipient can significantly influence the formulation's stability, texture, and, crucially, the delivery and bioavailability of the API. Research on related alkyl ethylhexanoates has shown that these esters can act as permeation enhancers. For example, studies have indicated that alkyl ethylhexanoates have the potential to increase the permeation rate of drugs like indomethacin (B1671933) through the skin. cir-safety.org This characteristic is of significant interest in biomedical engineering for the development of more effective transdermal drug delivery systems.

By modifying the skin barrier's resistance, this compound could potentially be used to improve the delivery of various APIs through the stratum corneum. Its low viscosity, non-greasy feel, and good hydrolytic resistance further enhance its suitability for use in complex biomedical formulations such as creams, lotions, and ointments designed for therapeutic purposes. specialchem.com Drug-coated medical devices, such as balloons used in angioplasty, rely on excipients to control the release and transfer of antiproliferative drugs to the target tissue. nih.gov The properties of this compound make it a candidate for investigation in such advanced drug delivery applications.

The table below outlines the properties of this compound relevant to its application in biochemical and biomedical engineering.

PropertyRelevance in Biomedical/Biochemical Engineering
Emollience Acts as a softening and moisturizing agent in topical formulations, improving patient compliance and skin health at the application site. specialchem.com
Permeation Enhancement Potential to increase the rate of drug penetration through the skin, enhancing the efficacy of transdermal drug delivery systems. cir-safety.org
Low Viscosity & Non-Greasy Feel Improves the aesthetic and sensory characteristics of topical formulations, leading to better user experience and adherence to treatment. specialchem.com
Good Hydrolytic Resistance Contributes to the stability of formulations, ensuring the integrity and shelf-life of the product. specialchem.com
Biodegradability Ensures that the excipient is environmentally benign after its intended use, a key consideration in sustainable biomedical product design.

Application of Digitalization and Soft Computing in Process Optimization and Control

The production of this compound via esterification is a prime candidate for optimization using digitalization and soft computing methodologies. These advanced computational tools are increasingly applied in the chemical industry to enhance efficiency, reduce costs, and improve sustainability. ecrn.net

Process Optimization with Soft Computing: Soft computing techniques, such as Response Surface Methodology (RSM), are used to model and optimize chemical reactions. For esterification processes, key variables including reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time significantly influence the final product yield and purity. its.ac.idresearchgate.netunusida.ac.id By applying statistical design of experiments and RSM, researchers can identify the optimal operating conditions to maximize the conversion of 2-hexyldecanol and 2-ethylhexanoic acid into this compound while minimizing energy consumption and reaction time. its.ac.id Kinetic studies of similar esterification reactions provide mathematical models that can be integrated into these optimization routines, allowing for predictive control over the process. researchgate.net

Digitalization for Enhanced Control and Sustainability: Digitalization leverages technologies like Artificial Intelligence (AI), machine learning, and digital twins to revolutionize process control. ecrn.net In the context of this compound manufacturing, these tools can be applied as follows:

Digital Twin: A virtual replica of the esterification reactor and downstream processing units can be created. This digital twin can simulate the process in real-time, using data from sensors to predict outcomes and test different control strategies without affecting the physical plant. This allows for the optimization of parameters like temperature profiles and feed rates to maximize yield and minimize byproduct formation. ecrn.net

Machine Learning: AI and machine learning algorithms can analyze vast amounts of historical and real-time process data (e.g., temperature, pressure, flow rates, spectroscopic data) to identify complex patterns and correlations that are not apparent to human operators. This can lead to predictive maintenance schedules, improved process control that adapts to feedstock variability, and a reduction in waste and energy consumption. ecrn.net

Advanced Process Control (APC): Digital control systems can implement the optimized strategies derived from soft computing models and machine learning. These systems can automatically adjust process parameters to maintain peak performance, ensuring consistent product quality and operational efficiency.

The table below details the application of various digital tools in the optimization and control of this compound production.

Digital ToolApplication in Process Optimization & ControlPotential Benefit
Response Surface Methodology (RSM) Statistical modeling to find the optimal combination of reaction variables (temperature, catalyst load, time). its.ac.idMaximized product yield, reduced energy consumption.
Kinetic Modeling Developing mathematical equations that describe the reaction rate to inform reactor design and operation. researchgate.netdntb.gov.uaAccurate prediction of reaction progress and endpoint.
Digital Twin Creating a virtual simulation of the manufacturing process for testing and optimization without physical trials. ecrn.netFaster process development, reduced operational risk, improved efficiency.
Machine Learning / AI Analyzing process data to predict outcomes, detect anomalies, and suggest control adjustments. ecrn.netEnhanced process stability, predictive maintenance, reduced waste.
Advanced Process Control (APC) Implementing dynamic, model-based control strategies to maintain the process at its optimal operating point.Consistent product quality, increased throughput, lower operating costs.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Hexyldecyl Ethylhexanoate in cosmetic formulations?

  • Methodology: Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm purity and structural integrity. For quantification, high-performance liquid chromatography (HPLC) with UV detection is recommended. Include calibration curves using certified reference materials (e.g., NIST-certified ethylhexanoate derivatives) to ensure accuracy .
  • Key parameters: Retention time, peak area, and spectral matching against databases like PubChem or ChemSpider.

Q. How does this compound function as an emollient in skin barrier studies?

  • Experimental design: Conduct in vitro skin permeability assays using Franz diffusion cells with synthetic membranes or ex vivo human skin. Measure occlusivity via transepidermal water loss (TEWL) and compare with controls (e.g., petrolatum). Include statistical analysis of variance (ANOVA) to assess significance .
  • Variables: Concentration gradient, formulation pH, and interaction with other lipids (e.g., ceramides).

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology: Perform accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for ester bond stability. Use Hansen solubility parameters to predict compatibility with solvents like ethanol or isopropyl myristate .

Advanced Research Questions

Q. How can conflicting data on this compound’s skin irritation potential be resolved?

  • Analysis framework: Apply systematic review protocols (e.g., PRISMA) to aggregate in vitro (EpiDerm™ assays) and in vivo (human repeat insult patch test) data. Use meta-regression to identify confounding variables (e.g., formulation additives, sample size discrepancies). Report effect sizes (Cohen’s d) and confidence intervals .
  • Contradiction source: Differences in test protocols (OECD 439 vs. 404) and inter-laboratory variability.

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other emollients?

  • Approach: Implement a factorial design to evaluate binary/ternary mixtures (e.g., with squalane or dimethicone). Measure synergy via isobolograms or Chou-Talalay combination indices. Use principal component analysis (PCA) to reduce dimensionality in multi-parameter datasets (e.g., viscosity, spreadability) .
  • Statistical rigor: Predefine sample size (power ≥0.8) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can computational modeling predict this compound’s behavior in complex matrices?

  • Tools: Apply molecular dynamics (MD) simulations to study lipid bilayer interactions or quantitative structure-activity relationship (QSAR) models for toxicity prediction. Validate with experimental data from X-ray diffraction or differential scanning calorimetry (DSC) .
  • Limitations: Force field accuracy and assumptions about homogeneous distribution in silico models.

Data Reporting and Ethics

Q. What are the best practices for reporting statistical outcomes in studies involving this compound?

  • Guidelines: Follow Nature Research’s standards: disclose sample size (n), measurement sources (independent vs. repeated), and effect sizes (Pearson’s r). For Bayesian analyses, specify priors and Markov chain Monte Carlo (MCMC) settings .
  • Example: "A sample size of n = 30 per group ensured 80% power to detect a 15% difference in TEWL (α = 0.05, two-tailed)."

Q. How to address data availability challenges for this compound research?

  • Compliance: Adhere to journal data policies by depositing raw datasets in repositories like Figshare or Zenodo. Provide access codes and describe restrictions (e.g., proprietary formulations) in the data availability statement .

Note: Avoid consumer-centric queries (e.g., "Is it safe for sensitive skin?") and prioritize mechanistic or methodological rigor. For synthesis protocols, cross-reference patents (e.g., esterification of 2-ethylhexanoic acid with hexyldecyl alcohol) with peer-reviewed validations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.